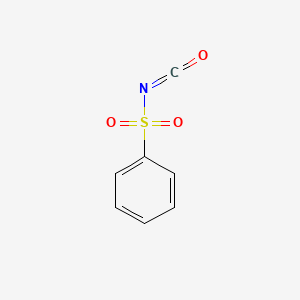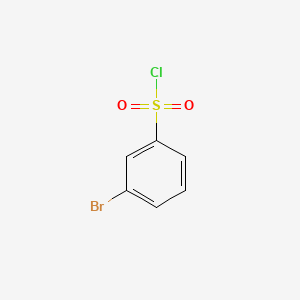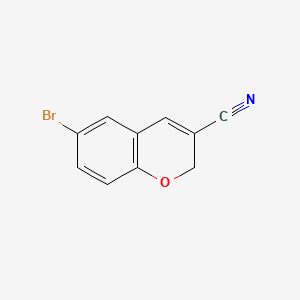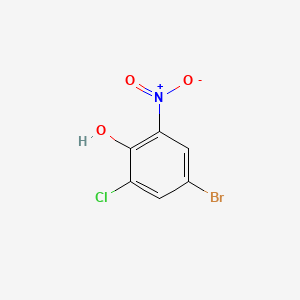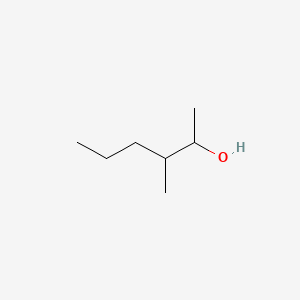
3-メチル-2-ヘキサノール
説明
3-Methyl-2-hexanol, also known as 3-methylhexan-2-ol, is an organic compound with the molecular formula C7H16O. It is a secondary alcohol, characterized by a hydroxyl group (-OH) attached to the second carbon of a hexane chain, with a methyl group on the third carbon. This compound is a colorless liquid with a mild odor and is used in various chemical applications.
科学的研究の応用
3-Methyl-2-hexanol has various applications in scientific research:
作用機序
Target of Action
3-Methyl-2-hexanol is a type of alcohol, and like other alcohols, its primary targets are likely to be proteins and lipids in cell membranes . The hydroxyl group (-OH) in the alcohol molecule can form hydrogen bonds with these targets, altering their structure and function .
Mode of Action
The interaction of 3-Methyl-2-hexanol with its targets primarily involves the formation of hydrogen bonds between the hydroxyl group of the alcohol and the target molecules . This can lead to changes in the conformation and function of the target molecules, potentially affecting cellular processes.
Biochemical Pathways
They can disrupt lipid bilayers in cell membranes, affecting membrane fluidity and permeability . They can also interfere with protein function, potentially affecting a wide range of biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions: 3-Methyl-2-hexanol can be synthesized through several methods, including:
Grignard Reaction: This involves the reaction of a Grignard reagent (such as methylmagnesium bromide) with a suitable carbonyl compound like 3-methyl-2-hexanone.
Reduction of Ketones: The reduction of 3-methyl-2-hexanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield 3-methyl-2-hexanol.
Industrial Production Methods: In industrial settings, 3-methyl-2-hexanol is often produced through catalytic hydrogenation of 3-methyl-2-hexanone. This process involves the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum under controlled temperature and pressure conditions .
Types of Reactions:
Dehydration: When heated with strong acids like sulfuric acid (H2SO4), 3-methyl-2-hexanol undergoes dehydration to form alkenes.
Substitution: It can react with hydrogen halides (HX) to form alkyl halides through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Dehydration: Sulfuric acid, phosphoric acid.
Substitution: Hydrogen halides (HCl, HBr, HI).
Major Products:
Oxidation: 3-Methyl-2-hexanone.
Dehydration: Alkenes (e.g., 3-methyl-2-hexene).
Substitution: Alkyl halides (e.g., 3-methyl-2-chlorohexane).
類似化合物との比較
2-Methyl-2-hexanol: Similar in structure but with the hydroxyl group on the second carbon and a methyl group on the second carbon.
3-Hexanol: Lacks the methyl group on the third carbon, making it less branched.
2-Hexanol: Has the hydroxyl group on the second carbon but without additional branching.
Uniqueness: 3-Methyl-2-hexanol is unique due to its specific branching and position of the hydroxyl group, which influences its reactivity and physical properties. This branching can affect its boiling point, solubility, and interaction with other chemicals, making it distinct from its isomers and other similar alcohols .
特性
IUPAC Name |
3-methylhexan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-4-5-6(2)7(3)8/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLSKJITMWPWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945807 | |
| Record name | 3-Methylhexan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2313-65-7 | |
| Record name | 3-Methyl-2-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2313-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylhexan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYL-2-HEXANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylhexan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylhexan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molecular structure of 3-methyl-2-hexanol influence its dielectric properties compared to other heptanol isomers?
A1: The position of the hydroxyl group and methyl group branching significantly impacts the dielectric properties of heptanol isomers. Research shows that 3-methyl-2-hexanol exhibits more than one relaxation time in dielectric studies, unlike the simpler Debye relaxation observed in 1-heptanol and 3-heptanol []. This suggests a more complex liquid structure and molecular arrangement. Additionally, the activation parameters for dielectric relaxation are highly dependent on the hydroxyl and methyl group positions []. This difference is attributed to varying degrees of steric hindrance and the ability to form hydrogen bonds, affecting the molecule's rotational freedom and overall polarity.
Q2: How does pressure affect the dielectric behavior of 3-methyl-2-hexanol?
A2: Studies indicate that the static relative permittivity of 3-methyl-2-hexanol is sensitive to pressure changes [, ]. This sensitivity is linked to pressure's influence on the Kirkwood dipole correlation factor (g), a measure of dipole alignment within the liquid. While increasing pressure generally leads to an increase in g for all heptanol isomers, the magnitude of this effect is less pronounced in 3-methyl-2-hexanol compared to isomers like 2-methyl-2-hexanol []. This difference highlights how the specific molecular structure, particularly the branching, affects how pressure alters intermolecular interactions and dipole alignment within the liquid.
Q3: What can the study of 3-methyl-2-hexanol in benzene solutions reveal about its intermolecular interactions?
A3: Investigations into the dielectric behavior of 3-methyl-2-hexanol in benzene solutions provide insights into its self-association behavior []. The apparent dipole moment, calculated using the Kirkwood-Frohlich equation, changes with concentration, suggesting the formation of multimers. Specifically, at low concentrations, 3-methyl-2-hexanol tends to form weakly polar multimers, while the behavior at high concentrations is more complex and influenced by the steric hindrance of the methyl group near the hydroxyl group []. This understanding of 3-methyl-2-hexanol's self-association in non-polar solvents is crucial for comprehending its behavior in various applications and mixtures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



